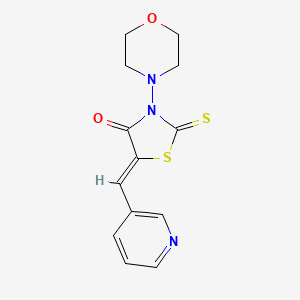

(Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

CAS No.: 881817-71-6

Cat. No.: VC4782799

Molecular Formula: C13H13N3O2S2

Molecular Weight: 307.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881817-71-6 |

|---|---|

| Molecular Formula | C13H13N3O2S2 |

| Molecular Weight | 307.39 |

| IUPAC Name | (5Z)-3-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C13H13N3O2S2/c17-12-11(8-10-2-1-3-14-9-10)20-13(19)16(12)15-4-6-18-7-5-15/h1-3,8-9H,4-7H2/b11-8- |

| Standard InChI Key | RFKXOVIBXABXDO-FLIBITNWSA-N |

| SMILES | C1COCCN1N2C(=O)C(=CC3=CN=CC=C3)SC2=S |

Introduction

(Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound features a distinctive structure comprising a morpholine ring, a pyridine moiety, and a thioxothiazolidinone core. Its unique arrangement of functional groups makes it a versatile candidate for various chemical and biological applications, particularly in drug development and material science.

Synthesis Methods

The synthesis of (Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation reaction between 3-pyridinecarboxaldehyde and 3-morpholino-2-thioxothiazolidin-4-one. This reaction is generally carried out under basic conditions using solvents such as ethanol or methanol. Sodium hydroxide or potassium carbonate is often employed to facilitate the condensation process.

Synthesis Conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Condensation | 3-Pyridinecarboxaldehyde, 3-morpholino-2-thioxothiazolidin-4-one | Ethanol or methanol, sodium hydroxide or potassium carbonate |

Chemical Reactivity

(Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can participate in various chemical reactions due to its functional groups. Its thioxothiazolidinone core allows for nucleophilic attack, making it reactive towards electrophiles. The compound's ability to undergo oxidation and reduction further enhances its versatility in synthetic applications.

Potential Reactions:

-

Oxidation: Possible with reagents like hydrogen peroxide or potassium permanganate.

-

Reduction: Can be achieved using sodium borohydride or lithium aluminum hydride.

-

Substitution: May involve alkyl halides in the presence of a base.

Biological Applications

The mechanism of action for (Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The thioxothiazolidinone core is known to interact with active sites of enzymes, inhibiting their activity through competitive inhibition. The morpholine and pyridine rings enhance binding affinity and specificity towards biological targets, which is crucial for its potential therapeutic effects.

Potential Therapeutic Uses:

-

Enzyme Inhibition: Through competitive inhibition.

-

Drug Development: Potential applications in medicinal chemistry.

Characterization Techniques

The purity of synthesized samples can be confirmed through techniques such as elemental analysis, nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry (HRMS).

Characterization Methods:

| Technique | Purpose |

|---|---|

| Elemental Analysis | Confirming elemental composition |

| NMR Spectroscopy | Structural confirmation |

| HRMS | Confirming molecular weight and purity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume